Isamoltan

Description

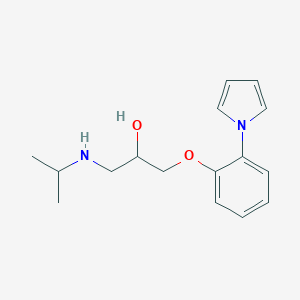

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Receptor Interactions of Isamoltan

Serotonin (B10506) Receptor Modulation

Isamoltan's primary mechanism of action involves its modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that play crucial roles in various physiological and pathological processes. researchgate.net

This compound as a 5-HT1B Receptor Antagonist

This compound is characterized as a selective antagonist of the 5-HT1B receptor. patsnap.comtdl.org This receptor subtype is a Gαi/Go-coupled protein receptor, primarily located in the central nervous system and vascular tissues, where it functions as an inhibitory autoreceptor regulating serotonin release from presynaptic neurons. eurofinsdiscovery.comias.ac.in

Binding studies have elucidated this compound's high affinity for the 5-HT1B receptor. It demonstrates an IC50 value of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes. patsnap.com Furthermore, its Ki value for the 5-HT1B receptor has been determined to be 21 nmol/L. tdl.orgresearchgate.net For comparison, this compound also exhibits affinity for the β-adrenoceptor, with an IC50 of 8.4 nM. patsnap.com

Table 1: this compound Receptor Binding Affinity

| Receptor Type | Binding Parameter | Value | Reference |

| 5-HT1B | IC50 | 39 nM | patsnap.com |

| 5-HT1B | Ki | 21 nmol/L | tdl.orgresearchgate.net |

| 5-HT1A | Ki | 112 nmol/L | tdl.orgresearchgate.net |

| β-adrenoceptor | IC50 | 8.4 nM | patsnap.com |

The antagonistic action of this compound at 5-HT1B receptors has been demonstrated through various functional assays, reflecting its ability to counteract the effects mediated by these receptors. In ex vivo experiments, this compound (at 0.1 µmol/L) increased the potassium (K+)-evoked overflow of [3H]serotonin from [3H]5-HT loaded slices of rat occipital cortex. This effect is consistent with the inhibition of the terminal 5-HT autoreceptor, which normally reduces serotonin release. researchgate.net

In vivo, this compound administration led to a significant increase in the concentration of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin, in the hypothalamus and hippocampus of rats. This elevation in 5-HIAA levels indicates an augmented serotonin turnover, further supporting the notion that this compound's blockade of presynaptic 5-HT1B autoreceptors enhances synaptic serotonin availability. researchgate.net

Moreover, this compound at a dose of 3 mg/kg subcutaneously induced a "wet-dog shake" response in rats. This behavioral effect was subsequently blocked by ritanserin, a known 5-HT2 receptor antagonist, suggesting that the increase in synaptic serotonin due to 5-HT1B autoreceptor blockade led to the activation of postsynaptic 5-HT2 receptors, which are involved in the expression of this particular behavioral response. researchgate.net

In another functional context, this compound, acting as a 5-HT1B receptor antagonist, was shown to prevent G-protein-mediated inhibition of uptake in partially filled platelets and synaptic vesicles expressing Vesicular Monoamine Transporter 2 (VMAT2). This observation implies that 5-HT1B receptors play a role in regulating VMAT2 activity, and this compound's antagonism disrupts this regulatory mechanism. researchgate.net

Currently, there is no direct scientific literature available that specifically characterizes this compound as an allosteric modulator of serotonin receptors. Research on allosteric modulation of G protein-coupled receptors (GPCRs) is an active area, focusing on compounds that bind to sites distinct from the orthosteric ligand-binding site to modulate receptor activity. tdl.orgsbfte.org.br However, this compound's reported mechanism of action primarily describes direct competitive antagonism at the 5-HT1B orthosteric site.

Interactions with Other Serotonin Receptor Subtypes

While this compound exhibits selectivity for the 5-HT1B receptor, its interactions with other serotonin receptor subtypes have also been investigated to assess potential cross-reactivity.

This compound has been shown to act as an antagonist at 5-HT1A receptors, though with less potency compared to its action at 5-HT1B receptors. Specifically, its affinity for the 5-HT1B receptor (Ki = 21 nmol/L) is approximately five times higher than its affinity for the 5-HT1A receptor (Ki = 112 nmol/L). tdl.orgresearchgate.net

Table 2: this compound Selectivity Profile (Ki Values)

| Receptor Type | Ki Value (nmol/L) | Relative Potency (vs. 5-HT1B) | Reference |

| 5-HT1B | 21 | 1x | tdl.orgresearchgate.net |

| 5-HT1A | 112 | ~0.19x | tdl.orgresearchgate.net |

Regarding other serotonin receptor subtypes such as 5-HT1D, 5-HT2A, 5-HT3, and 5-HT7, direct binding or functional antagonism data for this compound itself at these receptors are not extensively reported in the provided search results. However, some studies have utilized this compound as a selective 5-HT1B antagonist in contexts where other serotonin receptor antagonists were also employed to delineate pathways. For instance, in studies investigating peripheral antinociception, this compound was used to reverse noradrenaline-induced effects, alongside selective antagonists for 5-HT1D (BRL15572), 5-HT2A (ketanserin), and 5-HT3 (ondansetron). In these experiments, the 5-HT7 receptor antagonist (SB-269970) did not reverse the effect. researchgate.netresearchgate.net This indicates the involvement of 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT3 receptors in the antinociceptive pathway, with this compound specifically targeting the 5-HT1B component. It does not, however, directly imply that this compound binds to or antagonizes 5-HT1D, 5-HT2A, 5-HT3, or 5-HT7 receptors.

Functional Consequences of Multi-Receptor Engagement

The engagement of this compound with multiple receptor systems leads to distinct functional outcomes. It demonstrates a higher potency for the 5-HT1B receptor compared to the 5-HT1A receptor. wikipedia.orgmedchemexpress.com Quantitatively, this compound exhibits approximately five times greater potency for the 5-HT1B receptor, with a reported value of 21 nmol/L, versus 112 nmol/L for the 5-HT1A receptor. wikipedia.org In the hydrochloride form, the IC50 for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes is 39 nM. medchemexpress.com For the hemifumarate form, it shows an IC50 of 39 nM for 5-HT1B, demonstrating a 27-fold selectivity over 5-HT1A, which has an IC50 of 1070 nM. medchemexpress.com

This multi-receptor interaction profile contributes to observed biological effects, such as anxiolytic activity in rodent models. wikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.com Furthermore, this compound's antagonistic action at the 5-HT1B receptor has been shown to reverse peripheral antinociception induced by noradrenaline. researchgate.netias.ac.in Its ability to antagonize 5-HT1B, 5-HT2A, and 5-HT3 receptors also contributes to reversing serotonin-induced peripheral mechanical antihyperalgesic effects. researchgate.netsbfte.org.brresearchgate.net

Adrenergic Receptor Modulation

Adrenergic receptors (ARs) are a class of G protein-coupled receptors that mediate the physiological responses to the endogenous catecholamines, norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline). mdpi.commdpi.comfrontiersin.org These receptors are widely distributed throughout the body and play critical roles in various physiological processes, including the regulation of heart rate, blood pressure, and metabolism. mdpi.com Adrenergic receptors are broadly categorized into alpha (α1, α2) and beta (β1, β2, β3) subtypes, each with distinct tissue distribution and functional roles. mdpi.commdpi.comfrontiersin.orgrevespcardiol.org Compounds that modulate these receptors, such as beta-blockers, are antagonists that inhibit the activity of β-adrenergic receptors. revespcardiol.org

This compound as a β-Adrenoceptor Ligand

This compound has been identified as a β-adrenoceptor ligand, indicating its capacity to bind to these receptors. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

As a β-adrenoceptor ligand, this compound hydrochloride demonstrates a notable binding affinity, with an IC50 value of 8.4 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com While this compound interacts with β-adrenoceptors, its selectivity profile is more extensively characterized for serotonin receptors. As previously mentioned, this compound exhibits significant selectivity for the 5-HT1B receptor over the 5-HT1A receptor. wikipedia.orgmedchemexpress.com

The binding affinities of this compound for key receptors are summarized in the table below:

Table 1: this compound Binding Affinities and Selectivity

| Receptor Subtype | Binding Affinity (IC50 / Potency) | Selectivity Ratio (vs. 5-HT1A) | Reference |

| β-Adrenoceptor | 8.4 nM (IC50, hydrochloride) | N/A | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| 5-HT1B | 39 nM (IC50, hydrochloride) | 27-fold (vs. 5-HT1A) | medchemexpress.commedchemexpress.com |

| 5-HT1B | 21 nmol/L (potency) | ~5 times (vs. 5-HT1A) | wikipedia.org |

| 5-HT1A | 1070 nM (IC50, hemifumarate) | 1 | medchemexpress.com |

| 5-HT1A | 112 nmol/L (potency) | 1 | wikipedia.org |

This compound functions as an antagonist at β-adrenergic receptors. wikipedia.org This antagonistic activity means that it binds to the β-adrenoceptors and prevents the binding of endogenous agonists like norepinephrine and epinephrine, thereby inhibiting the downstream signaling pathways typically activated by these receptors. revespcardiol.org Its role as a β-adrenoceptor antagonist has been highlighted in various biochemical and behavioral studies. scispace.com

Characterization of Specific Molecular Target Engagement

Molecular target engagement refers to the direct physical interaction between a biologically active molecule, such as a drug, and its intended molecular target within a living system. google.comnih.gov This engagement is crucial for understanding the mechanism of action of a compound and for validating its therapeutic potential. Characterization of specific molecular target engagement involves identifying the precise proteins or macromolecules to which a compound binds and the nature of that binding. google.comnih.gov

Quantitative Target Occupancy Studies

Quantitative target occupancy studies are designed to measure the extent to which a drug occupies its molecular target in vivo or in cultured cells. nih.govnih.gov These studies provide critical insights into the relationship between drug concentration, receptor binding, and pharmacological effect. Positron Emission Tomography (PET) is a well-established technique for quantifying drug occupancy of central nervous system (CNS) targets in living human subjects. nih.gov

In a typical target occupancy study using PET, a baseline scan is performed to determine the availability of the molecular target. Following the administration of the drug under investigation, a post-dose PET scan is conducted to re-quantify target availability. nih.gov The target occupancy is then calculated as the fractional reduction in the availability of the molecular target for binding by the PET radioligand. nih.gov Such studies are indispensable in the drug development process, particularly for CNS disorders, as they offer a practical method to assess drug-target interactions in a physiological context. nih.gov

Ligand-Receptor Dissociation Dynamics

Ligand-receptor dissociation dynamics, characterized by parameters such as the dissociation rate constant (koff) and receptor residence time (1/koff), provide crucial insights into the temporal aspects of drug-target interactions that extend beyond equilibrium binding affinity (Kd) excelleratebio.comuniversiteitleiden.nl. While equilibrium affinity describes the balance between association and dissociation at steady state, kinetic parameters directly reflect how quickly a ligand binds to its receptor (association rate, kon) and, more critically for sustained pharmacological effects, how long it remains bound before dissociating excelleratebio.comuniversiteitleiden.nl.

A prolonged receptor residence time, resulting from a slow koff rate, can significantly influence a drug's duration of action in vivo, potentially leading to sustained therapeutic effects even when plasma drug concentrations decline excelleratebio.comnih.gov. This kinetic advantage can contribute to improved efficacy, better selectivity, and a broader therapeutic window for certain pharmacological agents excelleratebio.comnih.gov.

Methods employed to study ligand-receptor dissociation dynamics include real-time kinetic binding assays, such as those utilizing fluorescence resonance energy transfer (FRET) or fluorescence recovery after photobleaching (FRAP), which allow for the direct measurement of association and dissociation rates americanlaboratory.com. Washout experiments are also commonly performed, where unbound ligand is removed, and the rate of dissociation of the bound ligand is monitored over time nih.gov. Furthermore, computational approaches like molecular dynamics simulations, including steered molecular dynamics (SMD), are increasingly used to predict and understand the unbinding pathways and dissociation rates of ligands from their target proteins epo.orgucl.ac.uk.

Elucidation of Intracellular Signaling Cascades and Biological Pathways

Modulation of the 5-HT1A/cAMP/PKA/CREB/BDNF Signaling Pathway

The 5-HT1A/cAMP/PKA/CREB/BDNF signaling pathway is crucial for various neuronal functions, including synaptic plasticity and neurogenesis mdpi.comfrontiersin.org. Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, thereby decreasing cyclic adenosine (B11128) monophosphate (cAMP) formation and subsequently reducing Protein Kinase A (PKA) activity mdpi.comfrontiersin.orgnih.gov. This cascade further influences the phosphorylation of cAMP response element-binding protein (CREB) and the regulation of brain-derived neurotrophic factor (BDNF) mdpi.comfrontiersin.orgnih.gov.

Research indicates that Isamoltan, primarily recognized as a 5-HT1B receptor antagonist, can indirectly influence this pathway. In studies investigating the antidepressant-like effects of a novel curcumin (B1669340) derivative, J147, it was observed that J147 activated the 5-HT1A/cAMP/PKA/CREB/BDNF signaling pathway, leading to increased levels of cAMP, PKA, phosphorylated CREB (pCREB), and BDNF nih.govcvphysiology.com. This compound, acting as a 5-HT1B receptor antagonist, was found to partially prevent J147's effects in the forced swimming test nih.govcvphysiology.com. This suggests that this compound's antagonism of 5-HT1B receptors can modulate the activation of the 5-HT1A-mediated downstream signaling, implying an inhibitory or counteracting role in this pathway's activation.

The accumulation of cAMP is a critical early event in this signaling cascade, typically decreased by 5-HT1A receptor activation mdpi.comfrontiersin.orgnih.gov. While direct quantitative data on this compound's isolated effect on cAMP accumulation are limited in the available literature, its role as a 5-HT1B antagonist suggests an indirect influence. In the context of J147-induced activation of the 5-HT1A pathway, which significantly increased cAMP levels, this compound partially prevented this increase nih.govcvphysiology.com. This indicates that this compound's antagonistic action can mitigate the upstream signals that lead to cAMP accumulation in specific contexts.

PKA activity is directly influenced by cAMP levels, with increased cAMP leading to PKA activation cvphysiology.commdpi.com. Studies have shown that J147 treatment led to a significant increase in PKA levels nih.govcvphysiology.com. As a 5-HT1B antagonist, this compound partially prevented this J147-induced increase in PKA activity nih.govcvphysiology.com. This suggests that this compound's antagonism contributes to the regulation of PKA activity within the broader serotonergic signaling network.

CREB phosphorylation (pCREB) at serine 133 is a key event for synaptic plasticity and gene expression, often promoted by PKA activity frontiersin.orgmdpi.com. J147 treatment resulted in significantly increased pCREB levels, with these elevated levels persisting for several hours nih.govcvphysiology.com. This compound was observed to partially prevent this J147-induced upregulation of pCREB nih.govcvphysiology.com. This highlights this compound's capacity to influence the transcriptional machinery downstream of the cAMP/PKA cascade by modulating pCREB dynamics.

BDNF is a neurotrophin crucial for neuronal survival, differentiation, and synaptic regulation, with its expression often regulated by CREB mdpi.comnih.govyoutube.com. The levels of BDNF were significantly increased following J147 treatment nih.govcvphysiology.com. This compound, through its antagonistic action, partially prevented this J147-induced increase in BDNF levels nih.govcvphysiology.com. This suggests that this compound can influence neurotrophic support and neuronal plasticity by modulating BDNF regulation within this pathway.

Table 1: Qualitative Summary of this compound's Modulation of 5-HT1A/cAMP/PKA/CREB/BDNF Signaling

| Signaling Component | Effect of J147 (Agonist) | Effect of this compound (Antagonist on J147's action) |

| cAMP Accumulation | Increased | Partially Prevented nih.govcvphysiology.com |

| PKA Activity | Increased | Partially Prevented nih.govcvphysiology.com |

| CREB Phosphorylation | Increased | Partially Prevented nih.govcvphysiology.com |

| BDNF Regulation | Increased | Partially Prevented nih.govcvphysiology.com |

Investigation of Adrenergic Downstream Signaling

This compound is characterized as an antagonist at β-adrenergic receptors nih.govrevvity.com. Beta-adrenergic receptors (β-ARs) are G protein-coupled receptors that, upon activation, primarily signal through Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP levels. This, in turn, activates PKA, which phosphorylates various downstream targets, influencing cellular functions such as cardiac contractility cvphysiology.commdpi.comrevespcardiol.org. β-AR activation can also engage other signaling pathways, including PI3K/Akt and ERK1/2, which are involved in processes like cell growth, proliferation, and survival nih.govplos.orgmdpi.comnih.govnih.gov.

As a β-adrenoceptor antagonist, this compound would be expected to inhibit or reduce the activation of these downstream signaling cascades that are typically stimulated by β-AR agonists. This antagonism would lead to a reduction in cAMP production, a decrease in PKA activity, and a dampening of the PI3K/Akt/ERK pathways that are coupled to β-AR activation. While the general mechanisms of β-adrenergic signaling are well-documented, specific detailed research findings with quantitative data on this compound's direct impact on these precise downstream adrenergic signaling molecules (e.g., PI3K, Akt, ERK1/2, mTOR, P70S6K, GSK-3α/β, FOXO1/3a) are not explicitly available in the provided search results. Its action would be to counteract the effects of endogenous catecholamines or exogenous agonists on these pathways.

Interplay between Serotonergic and Adrenergic Signaling Pathways

There is evidence demonstrating a complex interplay between serotonergic and adrenergic signaling pathways, and this compound participates in this interaction. Research has shown that noradrenaline (NA) can induce an antinociceptive effect, which can be reversed by the administration of selective antagonists of serotoninergic receptors sbfte.org.br. Specifically, intraplantar administration of this compound, acting as a selective antagonist for 5-HT1B receptors, was found to revert noradrenaline-induced peripheral antinociception in a dose-dependent manner sbfte.org.br.

This finding suggests that the antinociceptive effects mediated by noradrenaline involve a component that is sensitive to 5-HT1B receptor activity, and this compound's blockade of these receptors disrupts this effect. This direct interaction highlights a synergistic or modulatory relationship between the noradrenergic and serotonergic systems in pain modulation, where the activity of one system can be influenced by the other, and this compound serves as a tool to elucidate this cross-talk sbfte.org.br.

Table 2: this compound's Effect on Noradrenaline-Induced Antinociception

| Treatment | Effect on Peripheral Antinociception (Noradrenaline-induced) | Citation |

| Noradrenaline (NA) | Induces antinociceptive effect | sbfte.org.br |

| This compound (5-HT1B antagonist) + Noradrenaline | Reverted NA-induced antinociception (dose-dependent) | sbfte.org.br |

Systems-Level Analysis of Perturbed Biological Pathways

While this compound's role as a receptor antagonist is well-documented, comprehensive systems-level analyses, such as detailed transcriptomic, proteomic, and metabolomic profiling directly in response to this compound administration, are not extensively reported in publicly available scientific literature.

Transcriptomic Profiling in Response to this compound

Specific studies detailing global gene expression changes (transcriptomic profiling) directly induced by this compound treatment are not widely available in the general scientific literature. While transcriptomic analyses are crucial for understanding the broad impact of compounds on gene regulation, direct data for this compound's influence on the transcriptome remains limited in the public domain.

Proteomic Changes Induced by this compound

Similarly, detailed investigations into the global protein expression alterations (proteomic changes) specifically induced by this compound are not commonly found in accessible research databases. Proteomic studies can reveal how a compound affects protein synthesis, degradation, and post-translational modifications, but such specific data for this compound's direct effects on the proteome are not broadly published.

Metabolomic Signatures Associated with this compound Activity

While this compound itself may be identified as a compound in metabolomic analyses, comprehensive metabolomic signatures directly associated with its biological activity or its perturbation of metabolic pathways are not widely detailed in the public literature. Metabolomics aims to identify and quantify small molecule metabolites within a biological system, providing insights into metabolic pathways. Although this compound has been detected in some metabolomic studies as a compound, these studies typically focus on other substances or conditions rather than the specific metabolic changes induced by this compound itself nih.gov.

Preclinical Efficacy Studies and Phenotypic Characterization

Anxiolytic-like Effects in Behavioral Models

Isamoltan has demonstrated anxiolytic effects in rodent models. wikipedia.orgwikipedia.org Its anxiolytic activity is linked to its antagonistic actions on specific serotonin (B10506) receptors. wikipedia.orgmims.com

Forced Swim Test (FST) and Tail Suspension Test (TST) Methodologies

The Forced Swim Test (FST), also known as the behavioral despair test, is a widely used preclinical model for assessing antidepressant-like effects. fishersci.cawikidata.orgciteab.com In this test, rodents are placed in an inescapable water-filled cylinder, and the duration of their immobility is measured. A reduction in immobility time is typically interpreted as an antidepressant-like effect. fishersci.caciteab.com Protocols often involve an initial acclimation session followed by a test session, though a single 6-minute trial is common for mice. fishersci.cawikidata.org The FST is sensitive to compounds that influence serotonergic and noradrenergic systems. fishersci.ca

The Tail Suspension Test (TST) is conceptually similar to the FST and is also employed to screen for potential antidepressant compounds. fishersci.caflybase.orgbmrb.io In the TST, mice are suspended by their tails, and the time spent immobile is quantified. Antidepressant agents are expected to reduce immobility in this test. fishersci.cabmrb.io The typical duration for the TST is six minutes. flybase.orgwikipedia.org

In studies investigating the antidepressant-like effects of other compounds, this compound, acting as a 5-HT1B receptor antagonist, has been shown to partially prevent the effects of certain novel compounds in the FST. wikipedia.orglipidmaps.org This highlights this compound's role in modulating behaviors assessed by these models, suggesting the involvement of 5-HT1B receptors in the observed effects.

Exploration of this compound's Influence on Other Anxiety-Related Behaviors

While this compound has been identified as having anxiolytic activity in rodents wikipedia.orgwikipedia.org, detailed research findings specifically exploring its influence on other anxiety-related behaviors beyond the Forced Swim Test and Tail Suspension Test, such as performance in the elevated plus maze or light-dark box, were not explicitly detailed in the available literature. These two tests (FST and TST) are primarily associated with behavioral despair, which is often linked to depressive-like states but can also reflect aspects of anxiety. fishersci.caflybase.orgbmrb.iowikipedia.org

Antinociceptive Activity in Pain Models

This compound, as a selective antagonist for 5-HT1B receptors, has been instrumental in studies investigating antinociception. wikipedia.orgontosight.aimims.comciteab.com Research has explored the synergistic interaction between noradrenergic (NA) and serotonergic (5-HT) systems in peripheral antinociception, often using the paw pressure test in mice sensitized with prostaglandin (B15479496) E2 (PGE2). wikipedia.orgciteab.comwikipedia.orgciteab.com

Mechanisms of Peripheral Antinociception

Studies have demonstrated that noradrenaline (NA) administered intraplantarly can induce a peripheral antinociceptive effect. wikipedia.orgciteab.comwikipedia.orgciteab.com This effect was observed to be reversed by the administration of selective antagonists of various serotonergic receptors, including 5-HT1B (this compound), 5-HT1D (BRL15572), 5-HT2A (Ketanserin), and 5-HT3 (Ondansetron). wikipedia.orgciteab.comwikipedia.orgciteab.com This indicates a crucial role for 5-HT1B receptors in modulating peripheral antinociception that is induced by noradrenaline. wikipedia.orgciteab.comwikipedia.org

Specifically, this compound effectively reversed noradrenaline-induced peripheral antinociception in a dose-dependent manner. Doses of 100 ng, 1 µg, and 10 µg per paw were shown to revert this effect. wikipedia.org

Table 1: Effect of this compound on Noradrenaline-Induced Peripheral Antinociception

| This compound Dose (per paw) | Effect on Noradrenaline-Induced Peripheral Antinociception |

| 100 ng | Reverted (dose-dependent manner) wikipedia.org |

| 1 µg | Reverted (dose-dependent manner) wikipedia.org |

| 10 µg | Reverted (dose-dependent manner) wikipedia.org |

Assessment of Central Antinociceptive Effects

While the involvement of this compound and serotonergic systems in peripheral antinociception is well-documented, specific detailed studies directly assessing this compound's central antinociceptive effects were not extensively reported in the provided search results. General mechanisms of central antinociception involve noradrenergic neurons projecting to the spinal dorsal horn and locus coeruleus, where their activation can lead to spinal antinociceptive effects. wikipedia.orgwikipedia.org However, direct experimental data on this compound's specific role in central antinociception were not found.

Role of Serotonin and Adrenergic Systems in Antinociception

Noradrenaline (NA) and serotonin (5-HT) are key biogenic amines that play complex roles in modulating pain perception, capable of inducing both nociception and antinociception depending on the specific receptor subtypes activated. wikipedia.orgwikipedia.orgciteab.comwikidata.org this compound, as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors, is a significant tool for understanding these interactions. wikipedia.orgmims.com

The observed reversal of noradrenaline-induced peripheral antinociception by this compound, alongside other serotonergic antagonists, underscores the collaborative action and synergism between the noradrenergic and serotonergic systems in pain modulation. wikipedia.orgciteab.comwikipedia.orgciteab.com The antagonism of 5-HT1B receptors by this compound specifically suggests that these receptors are integral to the antinociceptive pathways mediated by the noradrenergic system. wikipedia.orgciteab.comwikipedia.org Further evidence of this synergism is provided by the fact that escitalopram, a selective serotonin reuptake inhibitor, potentiated peripheral antinociception induced by submaximal doses of noradrenaline. wikipedia.orgciteab.comwikipedia.orgciteab.com Adrenergic receptors, including α1, α2, and β subtypes, are widely distributed throughout peripheral tissues and neuronal populations in the central nervous system, where they contribute to diverse pain modulatory processes. wikipedia.orgwikidata.org

Neurobiological Underpinnings of this compound's Pharmacological Actions

This compound's pharmacological actions are primarily mediated through its antagonistic activity at various neurotransmitter receptors. It acts as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors. colab.ws Additionally, this compound has been identified as an antagonist at 5-HT2A receptors. researchgate.net Its potency is notably higher for the 5-HT1B receptor compared to the 5-HT1A receptor. colab.ws

Table 1: this compound Receptor Potency

| Receptor Type | Potency (nM) |

| 5-HT1B | 21 |

| 5-HT1A | 112 |

Note: Lower nM values indicate higher potency. colab.ws

Neurotransmitter Release and Turnover

This compound's influence on neurotransmitter systems is evident through its receptor antagonism. Studies have shown that this compound can modulate synaptic responses mediated by serotonin. For instance, in acutely prepared hippocampal slices, this compound (at a concentration of 10 µM) was observed to block the potentiation of temporoammonic-CA1 (TA-CA1) field excitatory postsynaptic potentials (fEPSPs) induced by imipramine (B1671792) (2 µM), a tricyclic antidepressant that promotes serotonin accumulation. researchgate.net This suggests that this compound interferes with serotonin-mediated synaptic potentiation. Similarly, this compound (10 µM) also blocked the potentiation of TA-CA1 fEPSP slope induced by anpirtoline (B1665510) (5 µM), a selective 5-HT1BR agonist. researchgate.net These findings indicate this compound's role in modulating serotonin release and subsequent synaptic effects, particularly those involving 5-HT1B receptors. researchgate.net While this compound's peripheral administration (5 μg) did not affect mechanical allodynia induced by serotonin or carrageenan in mice, its central effects on neurotransmitter dynamics appear more pronounced. patsnap.com

Neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) play crucial roles in regulating mood, sleep, pain, appetite, and other behaviors. drugfreect.org Their release and turnover are complex processes influenced by various factors, including precursor availability and receptor feedback mechanisms. nih.govclevelandclinic.org

Synaptic Plasticity and Neurogenesis

This compound's interaction with 5-HT1B receptors and its impact on fEPSPs are directly relevant to synaptic plasticity. Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), refers to the ability of synapses to strengthen or weaken over time in response to activity, forming the cellular basis of learning and memory. openaccessjournals.comnih.govcmu.edunih.gov The potentiation of TA-CA1 fEPSPs, which this compound was shown to block, is expressed postsynaptically by AMPA-type glutamate (B1630785) receptors and requires calmodulin-dependent protein kinase-mediated phosphorylation of GluA1 subunits. researchgate.net This mechanism highlights this compound's capacity to influence the molecular underpinnings of synaptic strength modulation.

While synaptic plasticity is well-established as a fundamental process for brain function and adaptation, the direct effects of this compound on neurogenesis—the birth of new neurons—have not been explicitly detailed in the available preclinical studies. Neurogenesis, particularly in regions like the hippocampus, is a continuous process in the adult brain and is implicated in learning, memory, and mood regulation. colab.wsnih.govnih.gov Further research would be required to ascertain any direct role of this compound in promoting or modulating neurogenesis.

Proof-of-Concept Studies in Relevant Disease Models

Proof-of-concept studies are critical in preclinical drug development to demonstrate that a therapeutic candidate can elicit the desired biological effect in a disease model. These studies establish the rationale for further development by providing evidence of likely efficacy. researchgate.netnih.gov this compound's anxiolytic effects in rodents serve as a key proof-of-concept in the context of neuropsychiatric disorders. colab.ws

Experimental Design for Efficacy Assessment

The experimental design for efficacy assessment in preclinical studies is rigorously structured to ensure reliable and translatable results. Key considerations include the selection of appropriate animal models that mimic aspects of the human disease, the use of control groups, and methods to minimize bias. researchgate.netnih.govnih.gov Randomized controlled trials (RCTs) are considered the gold standard for establishing causality, involving random assignment of participants to different treatment groups. elifesciences.org Quasi-experimental designs, while lacking random assignment, can still provide valuable insights into a product's effectiveness. drugfreect.orgnih.gov

In efficacy studies, researchers define independent variables (the intervention, e.g., this compound treatment) and dependent variables (the measured outcomes, e.g., behavioral changes in anxiety models). elifesciences.org Statistical power calculations are performed to determine the appropriate sample size needed to detect a significant difference between groups. elifesciences.orgwellbeingintlstudiesrepository.org For this compound's anxiolytic effects, typical experimental designs would involve behavioral tests such as the elevated plus maze or open field test in rodent models of anxiety. mdpi.comresearchgate.net

Biomarker Selection and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or process, crucial for monitoring disease progression, drug activity, and treatment effects. cmu.edunih.gov In preclinical development, the identification and validation of biomarkers are essential for guiding drug development and improving patient outcomes. cmu.edunih.govnih.gov For a biomarker to be clinically valuable, it must be directly linked to the disease mechanism or drug activity and be measurable in accessible biological samples. cmu.edu

The validation process for preclinical biomarkers often involves multiple steps, including demonstrating reproducibility, correlation with disease manifestation, accurate classification of individual animals, and identification of animals treated with known therapeutic agents. nih.gov While general principles for biomarker selection and validation are well-established in preclinical research, specific biomarkers validated for this compound's efficacy in disease models have not been detailed in the available literature. However, given its neurobiological actions, potential biomarkers could include measures related to serotonin pathway activity, receptor occupancy, or downstream signaling cascades in relevant brain regions.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Isamoltan

Synthetic Methodologies for Isamoltan and its Analogues

Detailed, specific synthetic methodologies for the core structure of this compound are not extensively described in the publicly available literature from the conducted searches. However, this compound is mentioned in the context of prodrug synthesis, where it serves as a primary or secondary amine-containing drug that can be converted into 1-(acyloxy)-alkyl carbamate (B1207046) prodrugs google.comgoogle.comgoogleapis.com. This implies that this compound itself is a known compound, and general synthetic methods for its preparation are presumed to exist in the art researchgate.net. Some literature also lists this compound among biologically relevant molecules that can be synthesized via multi-component reactions, although specific reaction details for this compound are not provided researchgate.net.

Development of Novel Synthetic Approaches for this compound Core Structure

Information regarding the development of novel synthetic approaches specifically for the this compound core structure is not detailed in the provided search results. The development of novel synthetic routes is a critical area in organic chemistry, often driven by the need for more efficient, sustainable, or stereoselective pathways to complex molecules. This can involve the discovery of new reactions, the application of existing reactions in novel sequences, or the use of computational methods for in silico screening of potential routes rsc.org.

Stereoselective Synthesis and Enantiomeric Purity

This compound hemifumarate is sometimes referred to as (±)-Isamoltane hemifumarate medchemexpress.com, suggesting that it can exist as a racemic mixture. While the importance of stereoselective synthesis and achieving high enantiomeric purity for biologically active compounds is well-recognized in medicinal chemistry due to potential differences in pharmacological activity and safety profiles between enantiomers google.comjustia.comresearchgate.net, specific methods for the stereoselective synthesis of this compound or for resolving its enantiomers were not detailed in the search results. General techniques for resolving enantiomeric mixtures include chiral chromatography or the use of chiral synthesis techniques google.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity medchemexpress.compatsnap.com. QSAR models are valuable tools in drug discovery for predicting the activities of new or untested compounds, optimizing lead compounds, and understanding how structural modifications influence biological effects nih.govgecekitapligi.com. While general principles of QSAR are well-documented, specific QSAR studies focusing on this compound or its direct analogues to elucidate the structural features responsible for its 5-HT1B antagonism were not found in the search results. However, QSAR models have been developed for other 5-HT1A and 5-HT1B receptor antagonists researchgate.netmdpi.com.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify various chemical, physical, and structural properties of a molecule, serving as predictor variables in QSAR models researchgate.netmedchemexpress.cnnih.gov. These can include one-dimensional (e.g., molecular weight, logP), two-dimensional (e.g., topological indices, molecular fingerprints), and three-dimensional descriptors (e.g., steric and electrostatic values) medchemexpress.cnnih.gov. The selection of appropriate descriptors is crucial as they must represent the molecular features relevant to the biological activity being studied abcam.com. For compounds like this compound, descriptors related to lipophilicity, electronic properties, and steric bulk would typically be considered important for receptor binding. However, specific molecular descriptors derived or utilized in a QSAR study for this compound were not detailed in the available information.

Development and Validation of Predictive Models

The development of a QSAR model typically involves several steps: data collection, descriptor calculation, feature selection, model building (e.g., using multiple linear regression, support vector machines, or neural networks), and rigorous validation gecekitapligi.commedchemexpress.cn. Model validation is critical to ensure the robustness and predictive capacity of the model. This includes internal validation (e.g., cross-validation) and external validation using a separate test set of compounds not used in model training patsnap.comwikipedia.orgozmosi.com. A QSAR model is generally considered acceptable if it demonstrates good correlative and predictive abilities, often assessed by statistical metrics such as R² (coefficient of determination) and Q² (cross-validated R²) wikipedia.org. While the general methodologies for developing and validating QSAR models for receptor antagonists exist nih.govulisboa.ptdntb.gov.ua, specific details on the development and validation of such models for this compound's activity were not identified.

Design and Synthesis of this compound Analogues for SAR Elucidation

The design and synthesis of analogues are fundamental to Structure-Activity Relationship (SAR) studies, aiming to elucidate how structural modifications influence a compound's biological activity. For this compound, such studies would typically involve systematic alterations to its core structure to understand the contribution of different moieties to its antagonist activity at 5-HT1B receptors and β-adrenoceptors. patsnap.com

Identification of Key Pharmacophoric Elements

The chemical structure of this compound features a pyrrolyl group, a phenoxy moiety, and an isopropylamine-substituted propanol (B110389) backbone. ontosight.ai In medicinal chemistry, pharmacophoric elements are the essential spatial and electronic features of a molecule required for optimal interaction with a specific biological target. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positively or negatively ionizable groups. nih.gov For this compound, its antagonist activity at 5-HT1B and β-adrenoceptors suggests that specific arrangements of these functional groups within its structure are critical for receptor recognition and binding. While detailed studies explicitly delineating this compound's pharmacophoric elements are not extensively detailed in the provided sources, the presence of the amine group, hydroxyl group, and aromatic/heteroaromatic rings (phenoxy and pyrrolyl) would likely contribute to key interactions such as hydrogen bonding, hydrophobic interactions, and potentially electrostatic interactions with the receptor binding sites.

Impact of Structural Modifications on Receptor Selectivity and Functional Activity

Structural modifications to a lead compound, such as this compound, are performed to optimize its pharmacological profile, including receptor selectivity and functional activity. Even subtle changes can significantly alter a compound's interaction with its target. For instance, this compound itself, as a 5-HT1B antagonist, has shown specific effects in preclinical studies, such as not affecting mechanical allodynia induced by 5-HT, unlike other 5-HT antagonists like ketanserin (B1673593) or ondansetron (B39145) which target different serotonin (B10506) receptor subtypes (5-HT2A and 5-HT3, respectively). patsnap.com This highlights the importance of specific structural features for achieving selectivity among closely related receptor families. General SAR principles dictate that modifications to the pyrrolyl, phenoxy, or isopropylamine-propanol moieties of this compound could lead to compounds with altered affinity for 5-HT1B versus β-adrenoceptors, or even reveal agonistic properties, though specific analogue data for this compound is not available in the provided context.

Prodrug Strategies and Bioreversible Derivatives

Prodrug strategies involve chemically modifying an active drug into an inactive or less active derivative that undergoes biotransformation in vivo to release the parent active compound. nih.govactamedicamarisiensis.ro This approach is widely employed in medicinal chemistry to overcome various undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility, low permeability, instability, or lack of targeted delivery. nih.govijpsonline.commdpi.comresearchgate.net Bioreversible derivatives are designed to be cleaved by enzymatic or chemical processes within the body, commonly through hydrolysis of ester linkages. nih.govactamedicamarisiensis.romdpi.com While the provided information does not specifically detail prodrug development for this compound, the principles of prodrug design could be applied to enhance its bioavailability, prolong its action, or improve its tissue-specific delivery, should such optimizations be required for its therapeutic application.

Computational Chemistry Approaches in Drug Design

Computational chemistry plays a crucial role in modern drug design, offering powerful tools to understand ligand-receptor interactions, predict binding affinities, and guide the design of novel compounds.

Molecular Docking Simulations of this compound with Target Receptors

Molecular docking simulations are computational methods used to predict the preferred orientation of a ligand when bound to a receptor, thereby identifying the binding modes and estimating the binding affinity. nih.govnih.govnih.gov A lower binding energy score typically indicates a stronger binding affinity between the ligand and the receptor. nih.gov this compound has been a subject in studies employing molecular docking simulations. For example, in a deep learning-based study aimed at discovering compounds with blood pressure-lowering effects, this compound (PubChem CID: 55050-95-8) was identified as a beta-blocker and was subjected to molecular docking simulations with relevant protein targets, including ADRB1 (β-adrenoceptor), as well as ACE and NPR3 proteins. nih.gov Such simulations help to visualize the molecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, that stabilize the this compound-receptor complex.

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent behavior of molecular systems, providing insights into the dynamic nature of ligand-receptor interactions. mdpi.commdpi.comnih.gov Unlike static docking methods, MD simulations allow researchers to observe conformational changes in both the ligand and the receptor, explore the stability of the bound complex, and analyze the fluctuations of the binding site over time. mdpi.comnih.govbiorxiv.org This is particularly valuable for understanding the intricate structure-function relationship of ligand-receptor complexes, especially for flexible targets like G-protein coupled receptors (GPCRs), which include the 5-HT1B receptor and β-adrenoceptors targeted by this compound. patsnap.commdpi.com MD simulations can elucidate how this compound maintains its interaction with its target receptors, the energetic landscape of binding, and the potential pathways for ligand entry and exit. While specific MD simulation data for this compound itself are not detailed in the provided search results, these simulations are routinely applied in drug discovery to refine docking poses, calculate binding free energies, and explore the dynamic stability of drug-target complexes, thereby complementing SAR studies. nih.govnih.govmdpi.commdpi.comnih.govbiorxiv.org

This compound functions as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors wikipedia.org. It exhibits selective antagonism for the 5-HT1B receptor and also acts as a β-adrenoceptor ligand medchemexpress.commedchemexpress.com. Research findings indicate that this compound possesses about five times greater potency for the 5-HT1B receptor compared to the 5-HT1A receptor wikipedia.org.

Detailed Research Findings on Receptor Affinity:

Studies have quantified this compound's affinity for its target receptors. For the 5-HT1B receptor, its potency is reported as 21 nmol/L wikipedia.org, with an IC50 of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes medchemexpress.commedchemexpress.com. Its affinity for the 5-HT1A receptor is 112 nmol/L wikipedia.org. Furthermore, this compound acts as a β-adrenoceptor ligand with an IC50 of 8.4 nM medchemexpress.commedchemexpress.com. These receptor interactions contribute to its observed anxiolytic effects in rodents wikipedia.orgmedchemexpress.commedchemexpress.com.

The structural features of this compound, specifically its phenoxypropanolamine core and the pyrrolyl substituent, are integral to its receptor binding profile. While comprehensive, detailed structure-activity relationship (SAR) studies explicitly delineating how specific modifications to the this compound scaffold affect its affinity and selectivity across these receptors are not extensively detailed in the current literature snippets, its classification as a β-adrenoceptor blocking agent and its interaction with 5-HT1A and 5-HT1B receptors have been subject to structural analysis, including comparative molecular field analysis methods in broader contexts of similar compounds wikipedia.org.

Table 1: this compound's Receptor Affinities

| Receptor Target | Affinity/Potency Value | Unit | Reference |

| 5-HT1B | 21 | nmol/L | wikipedia.org |

| 5-HT1B (IC50) | 39 | nM | medchemexpress.commedchemexpress.com |

| 5-HT1A | 112 | nmol/L | wikipedia.org |

| β-Adrenoceptor (IC50) | 8.4 | nM | medchemexpress.commedchemexpress.com |

Advanced Research Methodologies Applied to Isamoltan Investigation

In Vitro Pharmacological Systems

In vitro pharmacological systems are fundamental tools in drug discovery, enabling the study of compound activity in a controlled environment outside a living organism. These systems offer high precision and throughput for initial characterization of drug candidates.

Cell-based reporter assays are inclusive assay systems that utilize engineered receptor-specific reporter cells to quantify functional activity, whether agonist or antagonist, that test samples may exert against a receptor. bio-connect.nl These assays often employ luciferase reporter gene technology, providing high sensitivity and precision by measuring light emission that correlates with the activation or inhibition status of a specific receptor. bio-connect.nlindigobiosciences.com They are capable of assessing compound potency and developing EC50/IC50 values, and can be used for profiling compounds against a panel of receptors to evaluate selectivity. bio-connect.nl

In the context of Isamoltan, its known antagonism of the 5-HT1B and 5-HT1A receptors was determined through in vitro studies. Racemic this compound demonstrated a selective interaction with the 5-HT1B receptor, exhibiting an IC50 value of approximately 40 nmol/L, regardless of whether [125I]ICYP or [3H]5-HT was used as the ligand. ncats.io While these findings highlight this compound's receptor binding properties, specific detailed research findings using modern cell-based reporter assays for this compound are not widely published in the available literature. However, such assays would be instrumental in precisely quantifying this compound's antagonistic activity and selectivity against its known β-adrenoceptor and serotonin (B10506) receptor targets, as well as exploring potential off-target activities.

Organ-on-a-chip (OOC) technology represents a significant advancement in in vitro research, utilizing multi-channel 3D microfluidic cell cultures to simulate the activities, mechanics, and physiological responses of entire organs or organ systems. wikipedia.orgmicronit.com These microchips consolidate multicellular structures, tissue-tissue interfaces, and physicochemical microenvironments to replicate key organ functions, offering a more physiologically relevant model than traditional 2D cell cultures. mdpi.comnih.govemulatebio.com OOC systems are increasingly used as alternatives to animal models for drug development and toxicity testing, aiming to improve the prediction of drug efficacy and safety in humans. wikipedia.orgemulatebio.com Examples include lung-on-a-chip, liver-on-a-chip, and even "human-on-a-chip" systems that integrate multiple organ models. wikipedia.orgmdpi.com

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of vast numbers of chemical and/or biological compounds against specific biological targets. bmglabtech.comwikipedia.org By leveraging robotics, liquid handling devices, and sensitive detectors, HTS can quickly identify "hits" or "leads" that modulate a particular biomolecular pathway. bmglabtech.comwikipedia.org This approach significantly accelerates target analysis and allows for cost-effective screening of large compound libraries. bmglabtech.com

In a recent study focusing on deep learning-based discovery of compounds for blood pressure-lowering effects, this compound was included in a computational analysis of binding energies with various protein targets. nih.govresearchgate.net This in silico approach, while not an experimental HTS, demonstrates how computational methods can rapidly process large amounts of molecular data to predict potential interactions. The study predicted this compound's binding energies with Angiotensin-converting enzyme (ACE), Beta-1 adrenergic receptor (ADRB1), and Natriuretic peptide receptor 3 (NPR3). nih.gov

Table 1: Predicted Binding Energies of this compound with Select Protein Targets (In Silico) nih.gov

| Protein Target | Predicted Binding Energy (kcal/mol) |

| ACE | -6.3 |

| ADRB1 | -6.5 |

| NPR3 | -6.7 |

Note: These values are derived from a deep learning and molecular docking study and represent computational predictions, not experimental HTS data.

While specific experimental HTS data for this compound are not extensively documented in the provided search results, conventional HTS methods could be employed to screen this compound against a broad panel of receptors, enzymes, and ion channels to identify additional targets or off-target activities that could contribute to its observed pharmacological profile or potential side effects.

In Vivo Imaging Techniques for Pharmacodynamic Assessment

In vivo imaging techniques offer non-invasive ways to study biological processes in living organisms, providing crucial pharmacodynamic information in real-time. nih.gov

Positron Emission Tomography (PET) is a powerful neuroimaging technique critical in the development of drugs targeting the central nervous system (CNS). arxiv.org PET allows for the quantitative measurement of receptor binding in vivo and is used to estimate drug receptor occupancy by assessing changes in binding potential between baseline and post-drug injection scans. arxiv.orgcontroversiasbarcelona.comnih.gov This method is vital for understanding how a drug interacts with its target receptors in the brain and for determining appropriate dosing. controversiasbarcelona.comnih.gov

Given this compound's known activity as a β-adrenoceptor and serotonin 1B receptor antagonist, PET imaging would be an ideal technique to directly assess its receptor occupancy in the living brain. For instance, a radioligand with high affinity for 5-HT1B or β-adrenoceptors could be used in PET scans to quantify the percentage of receptors occupied by this compound at different doses or time points. While PET is a standard technique for such assessments in CNS-active compounds, specific published PET studies detailing this compound's receptor occupancy in vivo are not widely available in the provided search results.

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive neuroimaging technique that detects changes in blood flow within the brain to map areas of neural activity. otago.ac.nzdartmouth.edu It relies on the Blood-Oxygen-Level Dependent (BOLD) signal, which reflects the differing magnetic properties of oxygenated and deoxygenated hemoglobin, indicating regions of increased neuronal activity. otago.ac.nz fMRI provides insights into how the brain works and can be used to study the neural correlates of various behaviors, cognitive processes, and drug effects. dartmouth.edunih.govauntminnie.com

Translational Prospects and Future Directions for Academic Research on Isamoltan

Exploration of Isamoltan as a Pharmacological Tool

Utility as a Selective 5-HT1B Receptor Antagonist

This compound, also recognized by its code CGP 361A, is a selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor medchemexpress.comncats.io. Its antagonistic efficacy is quantified by an IC50 value of 39 nM, which represents its ability to inhibit the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes medchemexpress.commedchemexpress.com. This selectivity is notable, with this compound demonstrating approximately 27-fold greater potency for the 5-HT1B receptor compared to the 5-HT1A receptor, for which it has an IC50 of 1070 nM in rat brain membranes medchemexpress.comnih.gov.

Beyond its binding characteristics, this compound serves as a valuable pharmacological probe for understanding serotonergic neurotransmission. Studies conducted on rat occipital cortex slices have shown that this compound, at a concentration of 0.1 µmol/L, enhances the potassium-evoked overflow of [3H] from [3H]-5-HT loaded slices nih.gov. This observation is consistent with the compound's capacity to inhibit the terminal 5-HT autoreceptor, thereby modulating serotonin (B10506) release nih.gov. In vivo investigations further corroborate these findings, indicating that this compound significantly increases the concentration of 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus, signifying an elevated 5-HT turnover nih.gov.

Although this compound demonstrated anxiolytic activity and progressed to Phase III clinical trials for anxiety, its development was ultimately discontinued (B1498344) medchemexpress.comncats.iomedchemexpress.com. Nevertheless, its well-defined pharmacological profile ensures its continued relevance as a research compound for dissecting the intricate functions of the 5-HT1B receptor and its involvement in various physiological and pathological processes.

Table 1: this compound Receptor Affinity Data

| Receptor Subtype | IC50 (nM) in Rat Brain Membranes | Selectivity (vs. 5-HT1A) | Reference |

| 5-HT1B | 39 | 27-fold | medchemexpress.commedchemexpress.comnih.gov |

| 5-HT1A | 1070 | - | medchemexpress.comnih.gov |

| β-adrenoceptor | 8.4 | - | medchemexpress.commedchemexpress.com |

Probing Serotonergic and Adrenergic System Interactions in Health and Disease

This compound's pharmacological scope extends beyond its serotonergic antagonism, as it also functions as a β-adrenoceptor ligand and antagonist, with an IC50 of 8.4 nM for β-adrenoceptors medchemexpress.comncats.iomedchemexpress.com. This dual mechanism of action positions this compound as a unique investigative tool for exploring the complex interplay between the serotonergic and adrenergic systems, both of which are critical for regulating numerous physiological functions and are implicated in various disease states.

Research has leveraged this compound to elucidate these interactions. For instance, studies have demonstrated that intraplantar administration of this compound can dose-dependently reduce peripheral antinociception induced by noradrenaline (NA) ias.ac.in. This finding suggests a role for 5-HT1B receptors in modulating adrenergic effects within pain pathways ias.ac.in. The co-occurrence of adrenergic and serotonergic receptors in various central and peripheral tissues underscores the importance of understanding their functional relationships nih.gov.

While adrenergic and serotonergic receptor subtypes exhibit distinct drug binding properties, they can co-exist on the same tissues and may mediate similar or synergistic functions nih.gov. By selectively antagonizing both 5-HT1B and β-adrenoceptors, this compound offers a means to dissect these intricate interactions and their implications for health and disease. This includes insights into conditions such as anxiety, where this compound has shown anxiolytic activity medchemexpress.comncats.iomedchemexpress.com, and in pain modulation, as evidenced by its effects on noradrenaline-induced antinociception ias.ac.in. Academic research continues to capitalize on such compounds to gain deeper insights into neurochemical signaling pathways and their dysregulation in pathological conditions.

Systematic Reviews and Meta-Analysis of this compound Research

While the current publicly available literature, as identified through the conducted searches, does not explicitly feature dedicated systematic reviews or meta-analyses focused solely on this compound, the established principles and methodologies for such syntheses are well-integrated within academic research worldbankgroup.orguserevaluation.commdpi.comlirneasia.netnih.govktdrr.orgwho.intnih.govrefined.site. Should a sufficient volume of primary research on this compound accumulate that addresses comparable research questions and methodologies, both quantitative and qualitative synthesis approaches would be applicable to consolidate findings and identify knowledge gaps.

Quantitative Synthesis Methodologies

Quantitative synthesis, commonly referred to as meta-analysis, involves the statistical integration of numerical data from multiple independent studies to derive a more precise and robust estimate of an effect mdpi.comnih.govnih.gov. For this compound, if various primary studies had reported comparable quantitative outcomes, such as its IC50 values across different experimental models, its impact on specific neurotransmitter levels (e.g., 5-HIAA), or its effects on physiological parameters (e.g., antinociception), a meta-analysis could be performed.

The process typically involves:

Defining a precise research question: For example, "What is the pooled IC50 of this compound for the 5-HT1B receptor across in vitro studies?"

Systematic literature search and study selection: Identifying all relevant primary studies using predefined inclusion and exclusion criteria.

Data extraction: Extracting numerical data and study characteristics (e.g., sample size, experimental conditions, reported effect sizes).

Quality and bias assessment: Evaluating the methodological quality and potential for bias in each included study.

Statistical pooling: Employing statistical techniques (e.g., fixed-effect or random-effects models) to combine effect sizes, accounting for heterogeneity among studies mdpi.comnih.govnih.gov.

Heterogeneity analysis: Investigating the sources of variability between study results.

Sensitivity analysis and publication bias assessment: Exploring the robustness of findings and the potential for selective reporting.

Such a quantitative synthesis would provide a comprehensive summary of this compound's quantifiable pharmacological actions, offering a higher level of evidence than individual studies.

Qualitative Synthesis Methodologies

Qualitative synthesis methodologies are designed to systematically combine and interpret findings from qualitative research studies, aiming to generate new insights, theories, or a more holistic understanding of complex phenomena worldbankgroup.orguserevaluation.comlirneasia.netktdrr.orgrefined.site. While much of the published research on this compound is quantitative pharmacology, qualitative synthesis could be valuable if studies explored the broader context of its research, development, or the experiences of researchers involved.

Key qualitative synthesis approaches include:

Thematic Analysis: This method involves identifying, analyzing, and reporting recurring patterns or "themes" within qualitative data userevaluation.com. If studies on this compound included interviews with researchers about challenges in drug development, or historical analyses of its discontinuation, thematic analysis could uncover overarching themes.

Meta-Ethnography: This interpretive approach aims to synthesize qualitative studies by translating concepts and metaphors across different studies to create a new, overarching understanding or "line of argument" userevaluation.comlirneasia.net. For this compound, this could involve synthesizing conceptual frameworks from different research groups regarding its mechanism of action or its implications for understanding receptor biology.

Narrative Synthesis: This approach provides a textual summary of findings from multiple studies, often organized under thematic headings, and can include summary tables to highlight key points userevaluation.comlirneasia.net. This would be useful for summarizing diverse qualitative observations or expert opinions related to this compound's utility as a research probe.

Grounded Theory Synthesis: An inductive method where a new theory is developed from the systematic analysis of qualitative data userevaluation.com. If sufficient qualitative data on the underlying reasons for this compound's specific effects or its broader impact on neuropharmacological understanding were available, a grounded theory approach could be employed.

These methodologies, while not directly applied to this compound in the current search results, represent critical tools for consolidating and interpreting diverse research findings, thereby contributing to a more comprehensive understanding of a compound's scientific trajectory and implications.

Q & A

Q. How should researchers design initial experiments to investigate Isamoltan’s physicochemical properties?

Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability, crystallinity). Use standardized protocols such as differential scanning calorimetry (DSC) for thermal stability and high-performance liquid chromatography (HPLC) for purity analysis. Ensure experimental variables (e.g., temperature, solvent systems) are controlled and documented for reproducibility. Reference methodologies from established chemistry journals, such as the Beilstein Journal’s guidelines for experimental rigor .

Q. What strategies are recommended for synthesizing this compound with high reproducibility?

Adopt a stepwise optimization approach:

- Step 1 : Replicate published synthesis routes while verifying reagent purity and reaction conditions (e.g., inert atmosphere, catalyst ratios).

- Step 2 : Use design-of-experiments (DoE) frameworks to identify critical parameters affecting yield and purity.

- Step 3 : Validate results using orthogonal characterization techniques (e.g., NMR, mass spectrometry) and cross-check with independent labs. Document deviations in supporting information, as per academic guidelines .

Q. How can researchers effectively review literature on this compound to frame hypotheses?

Utilize academic search tools (e.g., Google Scholar, Epsilon AI) with Boolean operators (e.g., "this compound" AND "synthesis" NOT "commercial") to filter non-relevant results. Prioritize peer-reviewed articles from high-impact journals and use citation-tracking tools to map seminal studies. Organize findings in a matrix comparing methodologies, outcomes, and limitations .

Advanced Research Questions

Q. How should contradictory data on this compound’s biological activity be analyzed?

Apply triangulation:

- Methodological Triangulation : Compare results from in vitro (e.g., cell assays) and in silico (e.g., molecular docking) studies.

- Data Triangulation : Re-analyze raw datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables.

- Theoretical Triangulation : Reconcile discrepancies by revisiting assumptions (e.g., binding site specificity, assay sensitivity) .

Q. What frameworks are suitable for optimizing this compound’s synthetic pathway under resource constraints?

Implement the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

How can researchers address unresolved questions about this compound’s mechanism of action?

Develop a PICOT framework :

- Population : Target enzyme/receptor systems.

- Intervention : Dose-response studies with this compound.

- Comparison : Benchmark against known inhibitors/activators.

- Outcome : Quantitative metrics (e.g., IC50, binding affinity).

- Time : Longitudinal stability assessments .

Methodological Guidance

Q. What are best practices for presenting this compound-related data in publications?

- Tables : Include processed data directly tied to research questions (e.g., kinetic parameters, spectral peaks).

- Figures : Use schematics to illustrate synthetic pathways or mechanistic models.

- Appendices : Archive raw datasets (e.g., HPLC chromatograms, crystallography files) for peer review. Avoid duplicating data in text and visuals .

Q. How should researchers validate computational models predicting this compound’s properties?

- Step 1 : Cross-validate with experimental data (e.g., comparing predicted vs. observed solubility).

- Step 2 : Perform sensitivity analysis to assess model robustness (e.g., varying force field parameters).

- Step 3 : Publish code and input files in repositories like GitHub for transparency .

Data Management and Ethics

Q. What ethical considerations apply to sharing this compound research data?

- Copyright Compliance : Adhere to licensing terms when reproducing figures or datasets.

- Data Anonymization : Remove proprietary identifiers if sharing industrial collaborations.

- Reproducibility : Provide detailed protocols in supporting information, as per Cambridge University’s guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.